molecular formula C22H22Br2N4O4 B13148319 2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone

2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone

Cat. No.: B13148319
M. Wt: 566.2 g/mol
InChI Key: GUGZWCQAZVVSHR-UHFFFAOYSA-N
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Description

2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetracyclic core with multiple bromine and dimethylaminoethyl substituents, making it a subject of interest for researchers in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the tetracyclic core, followed by the introduction of bromine atoms and dimethylaminoethyl groups. Common reagents used in these reactions include brominating agents like N-bromosuccinimide (NBS) and dimethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency. The use of automated systems and advanced purification methods, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.

Scientific Research Applications

2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone involves its interaction with specific molecular targets and pathways. The compound’s bromine and dimethylaminoethyl groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone stands out due to its unique tetracyclic structure and the presence of both bromine and dimethylaminoethyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22Br2N4O4

Molecular Weight

566.2 g/mol

IUPAC Name

2,9-dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C22H22Br2N4O4/c1-25(2)5-7-27-19(29)11-9-14(24)18-16-12(10-13(23)17(15(11)16)21(27)31)20(30)28(22(18)32)8-6-26(3)4/h9-10H,5-8H2,1-4H3

InChI Key

GUGZWCQAZVVSHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CCN(C)C)Br)C1=O)Br

Origin of Product

United States

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